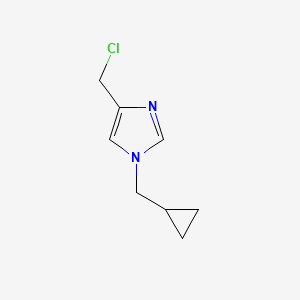
1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Übersicht
Beschreibung
“1-(2,5-Difluorobenzyl)piperazine” is an organic compound classified as a piperazine derivative . This heterocyclic compound features a six-membered ring composed of four carbon atoms and two nitrogen atoms . It is a colorless solid that exhibits solubility in water, ethanol, and other organic solvents .
Molecular Structure Analysis
The molecular formula of “1-(2,5-Difluorobenzyl)piperazine” is C11H14F2N2, and its molecular weight is 212.24 g/mol . The InChI Key is VTKXPESKKMTHJP-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The boiling point of “1-(2,5-Difluorobenzyl)piperazine” is 80°C to 82°C at 0.04mmHg, and its density is 1.170 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione is related to various chemical compounds that have been studied for their unique properties and potential applications. One such related compound, a bromophenol coupled with diketopiperazine, was isolated from marine red alga and studied for its structure using spectroscopic techniques like high-resolution mass spectroscopy and NMR techniques (Xu et al., 2012). This implies that compounds structurally similar to this compound are of interest in natural product chemistry and spectroscopic analysis.
Synthetic Methods and Derivatives
In the field of synthetic organic chemistry, compounds structurally related to this compound have been synthesized and evaluated for various properties. For instance, the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone explores the reactivity and potential applications of fluorinated compounds in medicinal chemistry (Song & Zhu, 2001). Additionally, transformations of certain benzopyran diones with hydrazines suggest a versatility in chemical reactions leading to various bioactive derivatives (Shcherbakov et al., 2009).
Biological and Pharmacological Potential
Compounds related to this compound have been isolated from biological sources and evaluated for their bioactivity. A cyclic dipeptide with a similar diketopiperazine structure was isolated from the actinobacterium Streptomyces sp., and its cytotoxic activity against sea urchin embryos was noted (Sobolevskaya et al., 2008). This indicates that similar compounds might possess significant biological activity and potential for drug development.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(2,5-difluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-8-1-2-9(13)7(5-8)6-15-4-3-14-10(16)11(15)17/h1-5H,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPMGTGQCCDCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=CNC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1478548.png)
![1-(8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-yl)azetidin-3-amine](/img/structure/B1478549.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol](/img/structure/B1478551.png)


![3-(piperidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1478556.png)



![5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478566.png)


![1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478569.png)
